11-(3-NITROPHENYL)-3-PHENYL-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
11-(3-Nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a propionyl group attached to a hexahydro-dibenzo-diazepinone core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the condensation of o-phenylenediamine with dimedone and an aromatic aldehyde. One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent and water scavenger. The reaction conditions are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Catalysts such as silica-supported fluoroboric acid have been employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
11-(3-Nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, silica-supported catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Investigated for its binding affinity to GABA receptors and its potential as an anxiolytic agent.
Medicine: Explored for its potential use in the treatment of anxiety disorders and epilepsy.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 11-(3-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
- 11-(4-Chlorophenyl)-3-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3,3-Dimethyl-11-(4-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of 11-(3-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepine derivatives. Its combination of a nitrophenyl group and a propionyl group contributes to its unique binding affinity and efficacy .
Properties
Molecular Formula |
C28H25N3O4 |
---|---|
Molecular Weight |
467.5g/mol |
IUPAC Name |
6-(3-nitrophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25N3O4/c1-2-26(33)30-24-14-7-6-13-22(24)29-23-16-20(18-9-4-3-5-10-18)17-25(32)27(23)28(30)19-11-8-12-21(15-19)31(34)35/h3-15,20,28-29H,2,16-17H2,1H3 |
InChI Key |
NHGGMQREABJAAP-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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